molecular formula C21H22FN3O3 B11300904 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11300904
M. Wt: 383.4 g/mol
InChI Key: OYKYIBAVEAXKJY-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the tert-butylphenoxy group: This step involves the nucleophilic substitution of a tert-butylphenol derivative with a suitable leaving group on the oxadiazole ring.

    Formation of the propanamide linkage: The final step involves the coupling of the intermediate with a propanoyl chloride derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H22FN3O3/c1-13(27-17-11-7-15(8-12-17)21(2,3)4)18(26)23-20-24-19(28-25-20)14-5-9-16(22)10-6-14/h5-13H,1-4H3,(H,23,25,26)

InChI Key

OYKYIBAVEAXKJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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